molecular formula KClO2<br>ClKO2 B087625 Potassium Chlorite CAS No. 14314-27-3

Potassium Chlorite

Cat. No.: B087625
CAS No.: 14314-27-3
M. Wt: 106.55 g/mol
InChI Key: VISKNDGJUCDNMS-UHFFFAOYSA-M
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Description

Potassium chlorite is a chemical compound with the formula KClO₂. It is a potassium salt of chlorous acid and appears as a white crystalline powder. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium chlorite can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of chlorine dioxide (ClO₂) with potassium hydroxide. The reaction typically occurs in an aqueous solution and is followed by crystallization to obtain the solid product.

Types of Reactions:

    Oxidation: this compound is a strong oxidizing agent and can oxidize various organic and inorganic substances.

    Reduction: It can be reduced to potassium chloride (KCl) and oxygen gas.

    Substitution: In some reactions, this compound can undergo substitution reactions where the chlorite ion is replaced by another ion.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include organic compounds, metals, and other reducing agents. These reactions often occur under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as sulfur dioxide (SO₂) or hydrogen peroxide (H₂O₂) are commonly used.

    Substitution Reactions: These reactions typically involve halogens or other reactive non-metals.

Major Products Formed:

Scientific Research Applications

Potassium chlorite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium chlorite primarily involves its strong oxidizing properties. It can disrupt cellular processes by oxidizing essential biomolecules such as proteins, lipids, and nucleic acids. This oxidative stress can lead to cell damage and death, making it effective as a disinfectant and antimicrobial agent. The molecular targets include various enzymes and structural proteins within cells .

Comparison with Similar Compounds

    Sodium Chlorite (NaClO₂): Similar in structure and properties, sodium chlorite is also a strong oxidizing agent used in similar applications.

    Potassium Chlorate (KClO₃): Another potassium salt with strong oxidizing properties, but it is more stable and less reactive than potassium chlorite.

    Sodium Chlorate (NaClO₃): Similar to potassium chlorate, it is used in industrial applications for its oxidizing properties.

Uniqueness of this compound: this compound is unique due to its specific balance of reactivity and stability. It is more reactive than potassium chlorate but more stable than sodium chlorite, making it suitable for specific industrial and research applications where controlled oxidation is required .

Properties

IUPAC Name

potassium;chlorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClHO2.K/c2-1-3;/h(H,2,3);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISKNDGJUCDNMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Cl=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

KClO2, ClKO2
Record name potassium chlorite
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13898-47-0 (Parent)
Record name Potassium chlorite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90931758
Record name Potassium chlorite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14314-27-3
Record name Potassium chlorite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium chlorite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM CHLORITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71K32L1LFJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium Chlorite

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